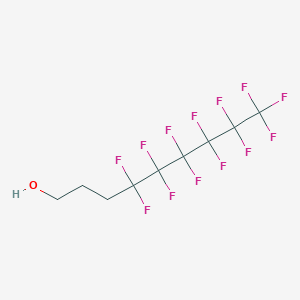

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h23H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGDEQANNRNNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379871 | |

| Record name | 3-(Perfluorohexyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80806-68-4 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80806-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Perfluorohexyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol, a fluorinated alcohol, represents a class of compounds of significant interest in various scientific and industrial sectors, including materials science and pharmaceutical development. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a summary of the core properties of this compound, along with relevant experimental protocols and a logical workflow for its investigation in a drug development context.

It is important to note that while the specified compound is this compound, the available experimental data is predominantly for its structural isomer and close analog, 3-(Perfluorohexyl)propanol. Given their structural similarity, the properties of 3-(Perfluorohexyl)propanol are presented here as a close approximation.

Physicochemical Properties

The unique properties of fluorinated alcohols stem from the high electronegativity of fluorine atoms, which imparts a high degree of polarity and stability to the molecule. These characteristics make them valuable intermediates in the synthesis of more complex fluorinated molecules, including pharmaceuticals, and for creating materials with specialized surface properties.[1][2]

Table 1: Physicochemical Data for 3-(Perfluorohexyl)propanol (CAS: 80806-68-4)

| Property | Value | Reference |

| Molecular Formula | C9H7F13O | [1] |

| Molecular Weight | 378.13 g/mol | [1] |

| Boiling Point | 80 °C | [1] |

| 84-86 °C at 20 Torr | [3] | |

| Density | 1.629 g/cm³ | [1][3] |

| Refractive Index | 1.329 | [1] |

| Flash Point | 50.5 °C | [1] |

| Melting Point | -3 °C (lit.) | [4] |

| Solubility | Sparingly soluble in Benzene, Chloroform, DMSO, and Ethyl Acetate. | [5] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of novel compounds. Below are generalized protocols for key experiments that can be adapted for this compound.

Synthesis of Fluorotelomer Alcohols (General Procedure)

The synthesis of fluorotelomer alcohols typically involves a multi-step process. A common method is the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide, followed by reaction with ethylene and subsequent hydrolysis to yield the alcohol.[6]

Workflow for the Synthesis of a Fluorotelomer Alcohol

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[7]

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Melting Point (Capillary Method)

For solid compounds, the melting point is a key indicator of purity.

Procedure:

-

A small amount of the finely powdered solid sample is packed into a capillary tube.[8][9]

-

The capillary tube is placed in a melting point apparatus.[8]

-

The sample is heated slowly, and the temperature range from which the first signs of melting are observed to when the entire sample becomes a liquid is recorded as the melting range.[10] A narrow melting range typically indicates a high degree of purity.[11]

Logical Workflow for Investigation in Drug Development

Fluorinated compounds are of great interest in drug development due to their potential to enhance metabolic stability and binding affinity. The following diagram outlines a logical workflow for the characterization and preliminary assessment of a novel fluorinated alcohol like this compound for drug development applications.

This workflow begins with the synthesis and purification of the compound, followed by a thorough physicochemical and spectroscopic characterization to confirm its identity and purity. Subsequent in vitro toxicity and biological activity screenings are essential to assess its potential as a drug candidate. Given the known effects of fluorinated alcohols on cell membranes, studying its interaction with lipid bilayers is a critical step.[12][13] Promising results from these studies would warrant its consideration as a lead compound for further optimization.

References

- 1. innospk.com [innospk.com]

- 2. getchem.com [getchem.com]

- 3. 3-(Perfluorohexyl)propanol-1 [sigmaaldrich.com]

- 4. 3-(PERFLUOROHEXYL)PROPANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3-(PERFLUOROHEXYL)PROPANOL CAS#: 80806-68-4 [m.chemicalbook.com]

- 6. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. athabascau.ca [athabascau.ca]

- 12. Fluorinated Alcohols' Effects on Lipid Bilayer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical characteristics of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

An In-depth Technical Guide to the Physicochemical Characteristics of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Introduction

This compound, also known by synonyms such as 3-(Perfluorohexyl)propanol and 1H,1H,2H,2H,3H,3H-Tridecafluoro-1-nonanol, is a fluorinated alcohol with the chemical formula C9H7F13O[1][2]. Its CAS number is 80806-68-4[1][2][3][4]. This compound is notable for its high fluorine content, which imparts unique properties such as chemical inertness, thermal stability, and low surface energy[5][6]. These characteristics make it a valuable intermediate and building block in various advanced applications, including the synthesis of fluorinated surfactants, polymers, and coatings, as well as in the development of pharmaceuticals and pesticides[1][6]. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and a logical workflow for its synthesis.

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H7F13O | [1][2][4] |

| Molecular Weight | 378.13 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow clear liquid; Oil | [3][6] |

| Melting Point | -3 °C (lit.) | [3] |

| Boiling Point | 80 °C | [1][3][7] |

| 84-86 °C / 20 Torr | [8] | |

| Density | 1.629 g/cm³ | [1][3][7] |

| Refractive Index | 1.329 | [1][3][7] |

| Flash Point | 50.5 °C | [1] |

| Solubility | Sparingly soluble in Benzene, Chloroform, DMSO, and Ethyl Acetate | [3] |

| pKa | 14.83 ± 0.10 (Predicted) | [3] |

Experimental Protocols

Boiling Point Determination via Capillary Tube Method

Objective: To determine the boiling point of a liquid sample. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or a beaker with high-boiling mineral oil (or a sand bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube and thermometer

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in the small test tube.

-

Apparatus Assembly:

-

The test tube is attached to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

A capillary tube, with its open end facing down, is placed inside the test tube containing the liquid.

-

-

Heating:

-

The entire assembly is clamped and immersed in a Thiele tube or an oil/sand bath. The heating should be gradual and uniform.

-

As the temperature rises, the air trapped inside the capillary tube will expand and exit as a stream of bubbles.

-

-

Observation:

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the temperature of the liquid is slightly above its boiling point.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

-

Boiling Point Measurement:

-

As the liquid cools, the stream of bubbles will slow down and eventually stop. The exact point at which the liquid just begins to enter the capillary tube is the boiling point.

-

The temperature on the thermometer at this moment is recorded as the boiling point of the substance.

-

-

Repetition: For accuracy, the determination should be repeated at least once with a fresh capillary tube.

Logical Workflow Visualization

As specific biological signaling pathways for this compound are not documented, a logical workflow for its synthesis is presented. The synthesis of fluorinated alcohols often involves the reduction of a corresponding fluorinated ester.

Caption: A generalized synthetic pathway for this compound.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a synthesized chemical compound like this compound.

Caption: General experimental workflow for the characterization of a chemical compound.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C9H7F13O | CID 2776181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 80806-68-4 | CAS DataBase [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. CAS 80806-68-4: 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-… [cymitquimica.com]

- 6. getchem.com [getchem.com]

- 7. 3-(PERFLUOROHEXYL)PROPANOL CAS#: 80806-68-4 [m.chemicalbook.com]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

Unable to Identify Compound and Generate Technical Guide for C9H7F13O

A comprehensive search of chemical databases and scientific literature has yielded no identifiable compound with the molecular formula C9H7F13O. Consequently, the generation of an in-depth technical guide, including its IUPAC name, experimental protocols, and data visualization, cannot be fulfilled at this time.

For a chemical compound to have a designated International Union of Pure and Applied Chemistry (IUPAC) name, its chemical structure must be known and registered. Extensive searches in major chemical repositories, such as PubChem, have not returned any entries corresponding to the provided molecular formula. This suggests several possibilities:

-

The molecular formula may contain a typographical error.

-

The compound could be a novel or exceptionally rare substance that has not yet been synthesized, characterized, or documented in public databases.

-

The substance may be a transient or unstable species not amenable to isolation and detailed study.

Without a defined chemical structure, it is impossible to proceed with the core requirements of the requested technical guide. The determination of an IUPAC name is fundamentally dependent on the precise arrangement of atoms and bonds within the molecule. Similarly, the presentation of quantitative data, experimental protocols for synthesis or analysis, and the visualization of signaling pathways are all predicated on the existence of a known and studied chemical entity.

Recommendations for the User:

Researchers, scientists, and drug development professionals who require information on a specific chemical compound are advised to:

-

Verify the Molecular Formula: Please double-check the molecular formula C9H7F13O for any potential inaccuracies. A small change in the elemental composition will designate a different compound entirely.

-

Consult Proprietary Databases: If this compound is part of an internal research and development project, it may be documented in proprietary or internal company databases.

-

Review Original Source: If the molecular formula was obtained from a publication, patent, or other scientific source, a careful review of that document is recommended to ensure the formula is transcribed correctly and to find any accompanying structural information.

Until a valid chemical structure for C9H7F13O is identified, the creation of the requested in-depth technical guide remains unfeasible.

An In-depth Technical Guide to 3-(Perfluorohexyl)propan-1-ol (CAS Number 80806-68-4) for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Perfluorohexyl)propan-1-ol, identified by CAS number 80806-68-4, is a fluorinated alcohol with the chemical formula C9H7F13O. Its structure consists of a C6 perfluorinated carbon chain attached to a propanol group. While primarily utilized in the synthesis of fluorinated surfactants and polymers for industrial applications, its unique physicochemical properties make it a molecule of interest in the realm of drug discovery and development. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the chemical properties of 3-(Perfluorohexyl)propan-1-ol, its potential as a synthetic building block in medicinal chemistry, and a discussion of its potential biological implications based on the broader class of per- and polyfluoroalkyl substances (PFAS).

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of 3-(Perfluorohexyl)propan-1-ol is presented in Table 1. This data is essential for its application in synthetic chemistry and for understanding its potential interactions in biological systems.

| Property | Value |

| CAS Number | 80806-68-4 |

| Molecular Formula | C9H7F13O |

| Molecular Weight | 378.13 g/mol |

| IUPAC Name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-nonanol |

| Synonyms | 1H,1H,2H,2H,3H,3H-Tridecafluoro-1-nonanol, 3-(Perfluorohexyl)propanol |

| Boiling Point | 84-86 °C at 20 Torr |

| Melting Point | -3 °C |

| Density | 1.629 g/mL |

| InChI Key | HMGDEQANNRNNKX-UHFFFAOYSA-N |

| SMILES | C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(CCCO)(F)F)(F)F)(F)F |

Role in Organic Synthesis for Drug Development

The primary value of 3-(Perfluorohexyl)propan-1-ol in drug development lies in its utility as a synthetic intermediate to introduce the 3-(perfluorohexyl)propyl moiety into a target molecule. The presence of a perfluoroalkyl chain can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate.

General Synthetic Utility

The hydroxyl group of 3-(Perfluorohexyl)propan-1-ol can undergo common organic transformations, such as etherification and esterification, to link the perfluorohexylpropyl group to a core drug scaffold. This functionalization can impart increased lipophilicity, which may enhance membrane permeability, and block sites of metabolism, thereby increasing the drug's half-life.

Experimental Protocol: General Etherification of a Phenolic Drug Scaffold

This protocol describes a general method for the etherification of a phenolic core structure with 3-(Perfluorohexyl)propan-1-ol, a common reaction in drug synthesis to modify a lead compound.

Materials:

-

Phenolic drug scaffold (1.0 eq)

-

3-(Perfluorohexyl)propan-1-ol (1.2 eq)

-

Triphenylphosphine (PPh3) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phenolic drug scaffold and anhydrous THF.

-

Add triphenylphosphine to the solution and stir until dissolved.

-

Add 3-(Perfluorohexyl)propan-1-ol to the reaction mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired ether-linked product.

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Potential Biological Implications and Toxicity Profile

Environmental Fate and Metabolism

Fluorotelomer alcohols are known to be precursors to perfluorinated carboxylic acids (PFCAs) through biodegradation and metabolism. It is plausible that 3-(Perfluorohexyl)propan-1-ol could undergo oxidation in biological systems to form perfluoroheptanoic acid (PFHpA) and subsequently shorter-chain PFCAs. These metabolites are known to be persistent and have been detected in human and wildlife samples. The potential for this metabolic transformation is a critical consideration in the early stages of drug development.

Conclusion

3-(Perfluorohexyl)propan-1-ol is a valuable chemical intermediate with the potential to be a useful building block in drug discovery for the synthesis of novel fluorinated pharmaceuticals. Its ability to introduce a perfluorohexylpropyl moiety offers a strategy to enhance the metabolic stability and modify the physicochemical properties of lead compounds. However, the lack of specific biological and toxicological data for this compound necessitates a cautious approach. Researchers and drug development professionals should consider the potential for metabolism to persistent perfluorinated carboxylic acids and conduct thorough in vitro and in vivo studies to assess the safety and efficacy of any resulting drug candidates. Further investigation into the biological activity and safety profile of 3-(Perfluorohexyl)propan-1-ol and its derivatives is warranted to fully realize its potential in pharmaceutical development.

In-Depth Technical Guide: 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol. The data presented is based on computational models and database entries.

Core Molecular Information

Molecular Formula: C₉H₇F₁₃O

Molecular Weight: 378.13 g/mol [1]

Physicochemical Data

A summary of the computed physicochemical properties of this compound is provided in the table below. It is important to note that this data is computationally derived and has not been experimentally validated in the reviewed literature.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| InChI | InChI=1S/C9H7F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h23H,1-3H2 | PubChem |

| InChIKey | HMGDEQANNRNNKX-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C(CCCO)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | PubChem |

| CAS Number | 80806-68-4 | PubChem |

Experimental Protocols

A comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, purification, or application of this compound. While general methods for the synthesis of fluorinated alcohols exist, specific reaction conditions, yields, and purification procedures for this particular compound are not publicly available.

Signaling Pathways and Biological Activity

There is currently no information available in the public domain regarding the signaling pathways affected by this compound or its general biological activity. Toxicological data is limited to computationally predicted hazard classifications.[1]

Logical Relationships and Workflows

Due to the absence of published experimental work or detailed applications for this compound, a logical workflow for its use or a diagram of its signaling pathway cannot be constructed.

The following is a generalized workflow for the characterization of a novel fluorinated alcohol, which could be applied to the compound .

Caption: A generalized experimental workflow for the synthesis, characterization, and potential application of a novel fluorinated alcohol.

References

synonyms for 3-(Perfluorohexyl)propanol

An In-depth Technical Guide on 3-(Perfluorohexyl)propanol

This technical guide provides a comprehensive overview of 3-(Perfluorohexyl)propanol, a fluorinated alcohol with significant applications in various industrial and research sectors. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data on its properties, synonyms, and applications.

Chemical Identity and Synonyms

3-(Perfluorohexyl)propanol is known by a variety of names in scientific literature and commercial listings. A comprehensive list of its synonyms is provided below for clear identification and literature searching.

| Synonym | Reference |

| 3-(Perfluorohexyl)propan-1-ol | [1] |

| 1H,1H,2H,2H,3H,3H-Tridecafluoro-1-nonanol | [1] |

| 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-nonanol | [2] |

| 3-(Perfluoro-n-hexyl)propanol | [2] |

| 3-(Perfluorohexyl) Propyl Alcohol | [2] |

| DAIKIN A-1630 | [2][3] |

| TPOH-6 | [3] |

| 6:3 FTOH | [3] |

Physicochemical Properties

The unique properties of 3-(Perfluorohexyl)propanol, stemming from its highly fluorinated alkyl chain, make it a valuable compound in various applications. The table below summarizes its key physicochemical data.

| Property | Value | Reference |

| CAS Number | 80806-68-4 | [1] |

| Molecular Formula | C9H7F13O | [1][4] |

| Molecular Weight | 378.13 g/mol | [1][4] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Density | 1.629 g/cm³ | [1][5] |

| Boiling Point | 80 °C | [1][5] |

| Flash Point | 50.5 °C | [1] |

| Refractive Index | 1.329 | [1][5] |

| Melting Point | -3 °C (lit.) | [2] |

| Storage Temperature | Refrigerator | [2][5] |

Applications in Research and Industry

3-(Perfluorohexyl)propanol is a versatile chemical intermediate with applications spanning several fields:

-

Materials Science : It serves as a building block for fluorine-containing polymers and coatings.[1] These materials exhibit low surface energy, leading to water- and oil-repellent properties crucial for textiles, electronics, and the automotive industry.[1][4]

-

Pharmaceutical Research : The compound is used as an intermediate in the synthesis of fluorinated drugs.[1] The introduction of fluorine can enhance the bioavailability and metabolic stability of pharmaceutical compounds.[1]

-

Surfactant and Emulsifier Synthesis : Its amphiphilic nature, with a hydrophobic fluorinated tail and a hydrophilic alcohol group, makes it an excellent precursor for fluorinated surfactants, emulsifiers, and wetting agents.[4] These are utilized in applications such as firefighting foams and industrial cleaning agents.[4]

-

Agrochemicals : Its chemical stability is beneficial in the formulation of durable and effective pesticides.[1]

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of 3-(Perfluorohexyl)propanol are proprietary or published in subscription-based scientific literature not accessible through general web searches, a general overview of its synthesis can be described. The production typically involves advanced fluorination techniques starting from high-purity fluorine-containing raw materials to achieve the desired molecular structure.[1]

A generalized synthetic workflow can be conceptualized as follows:

Disclaimer: This document is intended for informational purposes only. For detailed experimental procedures and safety information, please consult peer-reviewed scientific literature and official safety data sheets (SDS).

References

In-Depth Technical Guide: Health and Safety Data for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol. Due to the limited specific data for this compound, this guide also incorporates information from structurally related fluorotelomer alcohols (FTOHs) and the broader class of per- and polyfluoroalkyl substances (PFAS) to provide a more complete toxicological profile.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a substance is fundamental to its safe handling and use.

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 80806-68-4[1] |

| Molecular Formula | C₉H₇F₁₃O[1] |

| Molecular Weight | 378.13 g/mol [1] |

| Synonyms | 3-(Perfluorohexyl)propanol, 1H,1H,2H,2H,3H,3H-Perfluorononan-1-ol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-nonanol[1] |

Toxicological Data

The following tables summarize the known toxicological data for this compound. Where specific data is unavailable, information for the closely related 6:2 fluorotelomer alcohol (6:2 FTOH) is provided as a surrogate, and this is clearly indicated.

Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| Hazard Class | GHS Classification for this compound[1][2] |

| Flammable liquids | Warning: Flammable liquid and vapor (H226) |

| Acute toxicity, oral | Warning: Harmful if swallowed (H302) |

| Skin corrosion/irritation | Warning: Causes skin irritation (H315) |

| Serious eye damage/eye irritation | Warning: Causes serious eye irritation (H319) |

| Specific target organ toxicity, single exposure | Warning: May cause respiratory irritation (H335) |

Quantitative Toxicological Endpoints

Quantitative data provides specific values for toxicity, which are essential for risk assessment.

| Endpoint | Species | Route | Value | Surrogate Compound |

| LD₅₀ | Rat | Oral | 1,750 mg/kg[3][4] | 6:2 FTOH |

| LD₅₀ | Rat | Dermal | > 5,000 mg/kg[3][4] | 6:2 FTOH |

| Skin Irritation | Rabbit | Dermal | Not a primary irritant[3][4] | 6:2 FTOH |

| Eye Irritation | Rabbit | Ocular | Not an irritant[3][4] | 6:2 FTOH |

| Dermal Sensitization | Mouse | Dermal | Not a sensitizer[3][4] | 6:2 FTOH |

| Germ Cell Mutagenicity | In vitro | N/A | Not mutagenic or clastogenic[3][4] | 6:2 FTOH |

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on this compound are not publicly available. The following sections describe the general methodologies for key toxicological assays.

Acute Oral Toxicity

The acute oral toxicity is typically determined using methods such as the Up-and-Down Procedure (OECD Test Guideline 425). This method involves dosing animals sequentially, with the dose for each subsequent animal being adjusted based on the outcome for the previous one. This approach minimizes the number of animals used while still providing a statistically robust estimate of the LD₅₀.

Skin and Eye Irritation: The Draize Test

The Draize test has historically been the standard for assessing skin and eye irritation (OECD Test Guidelines 404 and 405, respectively).[5][6][7]

-

Skin Irritation: A defined amount of the test substance is applied to a shaved patch of skin on an animal, typically a rabbit. The application site is then observed for signs of erythema (redness) and edema (swelling) at specified time points.[5][6][7]

-

Eye Irritation: A small amount of the substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eye is then examined for redness, swelling, and discharge.

Mutagenicity: Bacterial Reverse Mutation (Ames) Test

The Ames test (OECD Test Guideline 471) is a widely used in vitro assay to assess the mutagenic potential of a chemical.[8][9] The test utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes responsible for histidine synthesis, rendering them unable to grow in a histidine-free medium.[8][9] The bacteria are exposed to the test chemical, and a positive result is indicated by a significant increase in the number of bacterial colonies that have reverted to a state where they can synthesize their own histidine.[8][9]

Mechanisms of Toxicity and Signaling Pathways

While the specific molecular mechanisms of toxicity for this compound have not been detailed in the literature, research on FTOHs and other PFAS provides insights into potential pathways.

Fluorotelomer alcohols are known to cause a range of adverse health effects in animal studies, including neurotoxicity, hepatotoxicity, and reproductive toxicity.[2] A key mechanism implicated in the toxicity of FTOHs is the induction of oxidative stress .[2]

Furthermore, FTOHs are metabolized by cytochrome P450 (CYP450) enzymes .[2][10] This metabolic process can generate various metabolites, some of which may be more toxic than the parent compound.

Many PFAS, as a class, are known to interact with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[11] Activation of PPARα can lead to disruptions in lipid metabolism and has been linked to liver toxicity.[11][12]

Visualizations

The following diagrams illustrate a general workflow for a common toxicological assay and a simplified potential signaling pathway for PFAS toxicity.

References

- 1. This compound | C9H7F13O | CID 2776181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological evaluation of 6:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Draize test - Wikipedia [en.wikipedia.org]

- 6. criver.com [criver.com]

- 7. ecetoc.org [ecetoc.org]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 10. researchgate.net [researchgate.net]

- 11. Exploring Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) Mixture Through ADMET and Toxicogenomic In Silico Analysis: Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toward a Mechanistic Understanding of Poly- and Perfluoroalkylated Substances and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Biodegradation of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol: A Technical Guide Based on a Surrogate Approach

Executive Summary

The biodegradation of fluorotelomer alcohols is a critical area of environmental research due to their widespread use and potential to transform into persistent per- and polyfluoroalkyl substances (PFAS). This guide provides a detailed overview of the aerobic biodegradation pathways of 6:2 FTOH, a key surrogate for understanding the environmental fate of compounds like 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol. Microbial transformation of 6:2 FTOH proceeds through a complex network of reactions, primarily initiated by oxidation of the alcohol group, leading to a variety of transient intermediates and more stable terminal products. Key metabolites include polyfluorinated carboxylic acids and, ultimately, the formation of shorter-chain perfluorinated carboxylic acids (PFCAs), such as perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA). This process is influenced by the microbial species present and the environmental conditions.

Aerobic Biodegradation Pathways of 6:2 FTOH

The aerobic biodegradation of 6:2 FTOH is initiated by the microbial oxidation of the primary alcohol group. This process is often mediated by intracellular enzyme systems, such as cytochrome P450 monooxygenases.[1][2][3] The initial oxidation leads to the formation of an aldehyde, which is further oxidized to a carboxylic acid, 6:2 fluorotelomer carboxylic acid (6:2 FTCA). From this point, the pathway diverges, leading to a suite of intermediate and terminal products.

Two major pathways are generally recognized:

-

Pathway 1: Formation of Polyfluorinated Carboxylic Acids. 6:2 FTCA can be converted to 6:2 fluorotelomer unsaturated carboxylic acid (6:2 FTUCA).[4][5] This unsaturated intermediate is a key branching point. One route for 6:2 FTUCA metabolism leads to the formation of 5:3 polyfluorinated carboxylic acid (5:3 FTCA), a significant and relatively stable transformation product.[4][6]

-

Pathway 2: Formation of Secondary Alcohols and Ketones. An alternative pathway for 6:2 FTUCA involves transformation to a 5:2 ketone, which is then reduced to 5:2 secondary fluorotelomer alcohol (5:2 sFTOH).[4][7] This secondary alcohol is a direct precursor to the formation of shorter-chain PFCAs.[4]

Ultimately, these pathways can lead to the formation of persistent PFCAs, including PFHxA and PFPeA, and in some cases, even shorter-chain acids like perfluorobutanoic acid (PFBA).[4][5] The relative prominence of each pathway and the resulting product distribution can be influenced by the specific microbial consortia and environmental conditions.[8]

Key Metabolites

The following are the major metabolites identified in the aerobic biodegradation of 6:2 FTOH:

-

6:2 Fluorotelomer Carboxylic Acid (6:2 FTCA): F(CF₂)₆CH₂COOH

-

6:2 Fluorotelomer Unsaturated Carboxylic Acid (6:2 FTUCA): F(CF₂)₅CF=CHCOOH[4]

-

5:3 Polyfluorinated Carboxylic Acid (5:3 FTCA): F(CF₂)₅CH₂CH₂COOH[4][6]

-

5:2 Secondary Fluorotelomer Alcohol (5:2 sFTOH): F(CF₂)₅CH(OH)CH₃[4]

-

Perfluorohexanoic Acid (PFHxA): F(CF₂)₅COOH[4]

-

Perfluoropentanoic Acid (PFPeA): F(CF₂)₄COOH[4]

-

Perfluorobutanoic Acid (PFBA): F(CF₂)₃COOH[4]

Quantitative Data on 6:2 FTOH Biodegradation

The molar yields of various transformation products from 6:2 FTOH biodegradation have been quantified in different experimental systems. These data provide insights into the efficiency of different pathways.

| Experimental System | Duration | 6:2 FTCA (mol%) | 6:2 FTUCA (mol%) | 5:3 FTCA (mol%) | 5:2 sFTOH (mol%) | PFHxA (mol%) | PFPeA (mol%) | PFBA (mol%) | Reference |

| Mixed Bacterial Culture | 90 days | 6 | 23 | 6 | 16 | 5 | - | - | [4] |

| Aerobic Soil | 180 days | - | - | 15 | 7 | 8 | 30 | 2 | [4] |

| Phanerochaete chrysosporium | 28 days | - | - | 32-43 | - | <5.9 | <5.9 | - | [6] |

| Activated Sludge (6:2 FTS as precursor) | 90 days | - | - | 0.12 | 3.4 (with 5:2 ketone) | 1.1 | 1.5 | 0.14 | [7] |

Note: Data are presented as molar yields relative to the initial amount of 6:2 FTOH.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline typical methodologies used in studying the biodegradation of 6:2 FTOH.

Microbial Culture and Incubation

-

Microorganisms: Studies have utilized mixed microbial cultures from environmental matrices like soil and activated sludge, as well as pure strains of bacteria (e.g., Dietzia aurantiaca, Pseudomonas oleovorans, Mycobacterium vaccae) and fungi (e.g., Phanerochaete chrysosporium).[4][5][6][8]

-

Media: The choice of growth medium is dependent on the microorganisms being studied. For example, resting cell suspensions of bacteria are often prepared in phosphate-buffered saline (PBS).[5] Fungal cultures may be grown in cellulolytic conditions with limited glucose to induce specific enzyme systems.[2][3]

-

Incubation Conditions: Biodegradation experiments are typically conducted in the dark at a controlled temperature (e.g., 30°C) with shaking to ensure aerobic conditions.[5] The initial concentration of 6:2 FTOH is typically in the mg/L range.[5]

Sample Preparation and Extraction

-

Extraction: At specified time points, samples are sacrificed for analysis. The extraction of 6:2 FTOH and its metabolites from the culture medium or soil matrix is a critical step. Solid-phase extraction (SPE) is a commonly used technique for sample cleanup and concentration.

-

Derivatization: For analysis by gas chromatography, derivatization of acidic metabolites to more volatile esters (e.g., methyl esters) may be necessary.

Analytical Instrumentation

-

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the primary analytical technique for the quantification of 6:2 FTOH and its non-volatile metabolites. This method offers high sensitivity and selectivity.

-

GC-MS: Gas chromatography-mass spectrometry can be used for the analysis of 6:2 FTOH and some of its more volatile metabolites, often after a derivatization step.

Visualization of Biodegradation Pathways

The following diagrams, generated using the DOT language, illustrate the key aerobic biodegradation pathways of 6:2 FTOH.

Caption: Primary aerobic biodegradation pathway of 6:2 FTOH leading to the formation of 5:3 polyfluorinated carboxylic acid.

Caption: Secondary aerobic biodegradation pathway of an intermediate leading to the formation of shorter-chain PFCAs.

Caption: A generalized experimental workflow for studying the biodegradation of 6:2 FTOH.

References

- 1. researchgate.net [researchgate.net]

- 2. Roles of various enzymes in the biotransformation of 6:2 fluorotelomer alcohol (6:2 FTOH) by a white-rot fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungal biotransformation of PFASs: Responsible enzymes and proteomic evidence - American Chemical Society [acs.digitellinc.com]

- 4. 6-2 Fluorotelomer alcohol aerobic biodegradation in soil and mixed bacterial culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. landandgroundwater.com [landandgroundwater.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chm.pops.int [chm.pops.int]

- 8. 6:2 Fluorotelomer alcohol (6:2 FTOH) biodegradation by multiple microbial species under different physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Guide to Long-Chain Fluorinated Alcohols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical research and core methodologies related to long-chain fluorinated alcohols. These compounds, characterized by a perfluorinated carbon chain and a terminal alcohol group, have been subjects of significant industrial and academic interest due to their unique properties. This document delves into their synthesis, key experimental protocols, and physical characteristics, offering valuable insights for professionals in chemistry and drug development.

A Brief History of Long-Chain Fluorinated Alcohols

The development of long-chain fluorinated alcohols is intrinsically linked to the broader history of organofluorine chemistry, which began to flourish in the mid-20th century. While the discovery of PFAS chemistry dates back to the late 1930s, the targeted synthesis of long-chain fluorinated alcohols for commercial applications gained momentum later.[1]

The primary industrial method for synthesizing these compounds, fluorotelomerization , was developed in the 1970s.[2][3] This process allowed for the controlled production of a range of fluorotelomer alcohols (FTOHs), which became crucial intermediates in the manufacturing of various fluorinated materials. These materials found widespread use in consumer and industrial products due to their oil and water repellency, thermal stability, and friction-reducing properties.[1]

In the early 2000s, concerns about the environmental persistence and potential health impacts of long-chain per- and polyfluoroalkyl substances (PFAS), including the degradation products of FTOHs, led to a voluntary phase-out of certain long-chain chemistries by major manufacturers.[3] This has spurred research into alternative, shorter-chain fluorinated compounds and non-fluorinated alternatives.

Core Synthesis Methodologies

The predominant method for the synthesis of long-chain fluorinated alcohols is the radical telomerization of tetrafluoroethylene (TFE) . This process involves the reaction of a telogen (typically a short-chain alcohol like methanol) with a taxogen (TFE) to form a mixture of telomers with varying chain lengths.

An alternative synthetic route involves the use of a pentafluoroethyl iodide telogen . This telogen reacts with TFE to produce a perfluoroalkyl iodide, which is then reacted with ethylene. Subsequent substitution of the terminal iodine with a hydroxyl group yields the fluorotelomer alcohol.[4]

Experimental Protocols

Below are detailed methodologies for the key synthesis of long-chain fluorinated alcohols via radical telomerization.

Objective: To synthesize a mixture of long-chain fluorotelomer alcohols.

Materials and Equipment:

-

High-pressure autoclave equipped with a stirrer, gas inlet, liquid inlet, pressure gauge, and temperature control.

-

Methanol (high purity, anhydrous)

-

Tetrafluoroethylene (TFE) gas

-

Radical initiator (e.g., di-tert-butyl peroxide)

-

Distillation apparatus

-

Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure:

-

Reactor Preparation: Thoroughly clean, dry, and leak-test the high-pressure autoclave.

-

Charging the Reactor: Charge the autoclave with a precise amount of anhydrous methanol and the radical initiator. The specific quantities will depend on the desired scale and target product distribution.

-

Reaction Initiation: Pressurize the autoclave with TFE gas to the desired reaction pressure. Heat the reactor to the specified temperature to initiate the radical reaction.

-

Reaction Control: Continuously monitor and control the temperature and pressure throughout the reaction. The reaction is typically exothermic and may require cooling to maintain the desired temperature. The ratio of TFE to methanol is a critical parameter for controlling the average chain length of the resulting FTOHs.

-

Product Recovery: After the reaction is complete, cool the autoclave and carefully vent any unreacted TFE. Discharge the liquid reaction mixture.

-

Purification:

-

Remove unreacted methanol, typically by distillation.

-

Separate the mixture of FTOHs by fractional distillation under atmospheric or reduced pressure. Collect the fractions corresponding to the desired chain lengths.

-

-

Analysis: Analyze the collected fractions using GC-MS to determine the composition, purity, and distribution of the different FTOH homologs.

Quantitative Data

The physical and chemical properties of long-chain fluorinated alcohols are critical for their application and environmental fate. The following table summarizes key quantitative data for a series of 1H,1H,2H,2H-perfluoroalkanols.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) at 20°C |

| 1H,1H,2H,2H-Perfluoro-1-hexanol | 4:2 FTOH | C₆H₅F₉O | 264.08 | 140-142 | 1.597 |

| 1H,1H,2H,2H-Perfluoro-1-octanol | 6:2 FTOH | C₈H₅F₁₃O | 364.09 | 174-176 | 1.666 |

| 1H,1H,2H,2H-Perfluoro-1-decanol | 8:2 FTOH | C₁₀H₅F₁₇O | 464.10 | 204-206 | 1.713 |

| 1H,1H,2H,2H-Perfluoro-1-dodecanol | 10:2 FTOH | C₁₂H₅F₂₁O | 564.11 | 232-234 | 1.745 |

| 1H,1H,2H,2H-Perfluoro-1-tetradecanol | 12:2 FTOH | C₁₄H₅F₂₅O | 664.12 | 258-260 | 1.768 |

Visualizations

Experimental Workflow for FTOH Synthesis

The following diagram illustrates the general workflow for the synthesis of long-chain fluorotelomer alcohols via radical telomerization.

Caption: General workflow for the synthesis of long-chain fluorotelomer alcohols.

Logical Relationship of Synthesis Parameters and Outcome

This diagram shows the logical relationship between key reaction parameters and the resulting characteristics of the synthesized fluorotelomer alcohols.

Caption: Influence of synthesis parameters on FTOH product characteristics.

References

Methodological & Application

synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol from perfluorohexyl iodide

An Application Note on the Synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Introduction

Fluorinated alcohols, particularly those with a perfluoroalkyl chain, are of significant interest in the fields of materials science, medicinal chemistry, and drug development. Their unique properties, such as high thermal stability, chemical inertness, and lipophobicity, make them valuable building blocks for creating advanced polymers, surfactants, and pharmaceutically active compounds. This compound is a key intermediate that incorporates a hydrophilic alcohol functional group with a hydrophobic and oleophobic perfluorohexyl moiety. This application note provides a detailed two-step protocol for the synthesis of this compound starting from commercially available perfluorohexyl iodide. The synthesis involves an initial radical addition to allyl alcohol followed by a reductive deiodination.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Radical Addition: Perfluorohexyl iodide undergoes a radical addition reaction with allyl alcohol to form the intermediate, 2-iodo-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol.

-

Reductive Deiodination: The iodo-intermediate is then reduced to yield the final product, this compound.

Experimental Protocols

Safety Precautions: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Perfluoroalkyl iodides can be light-sensitive[1]. Radical initiators like AIBN can be hazardous and should be handled with care. Tributyltin hydride is toxic and should be handled with extreme caution.

Step 1: Synthesis of 2-iodo-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol

This procedure is adapted from established methods for the radical addition of perfluoroalkyl iodides to olefins.[2][3][4]

Materials:

-

Perfluorohexyl iodide (C₆F₁₃I)

-

Allyl alcohol (CH₂=CHCH₂OH)

-

Azobisisobutyronitrile (AIBN) or an alternative water-soluble initiator like 2,2'-azobis(2-methylbutyronitrile) (VAZO-67)[4]

-

Sodium metabisulfite (Na₂S₂O₅)[4]

-

Deionized water

-

Acetonitrile

-

Diethyl ether

-

Saturated sodium thiosulfate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add perfluorohexyl iodide (1.0 eq), sodium metabisulfite (0.08 eq), and a 2:1 mixture of acetonitrile and water.

-

Begin stirring and purge the system with nitrogen for 15 minutes.

-

In a separate beaker, prepare a solution of allyl alcohol (1.2 eq) and AIBN (0.05 eq) in acetonitrile.

-

Heat the reaction flask to 80°C.

-

Once the temperature has stabilized, add the allyl alcohol/AIBN solution dropwise to the flask over 30 minutes.

-

Maintain the reaction at 80°C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine), deionized water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude iodo-adduct.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Reductive Deiodination to this compound

This protocol uses a standard radical deiodination method.

Materials:

-

2-iodo-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol (from Step 1)

-

Tributyltin hydride (Bu₃SnH) or a less toxic alternative like tris(trimethylsilyl)silane (TTMSS)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Hexanes

-

Potassium fluoride (for workup of tin residues)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Syringe pump or dropping funnel

-

Nitrogen inlet

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Dissolve the iodo-adduct (1.0 eq) from Step 1 in anhydrous toluene in a three-necked round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of AIBN (0.1 eq) to the flask.

-

Heat the solution to 85-90°C.

-

Using a syringe pump, add a solution of tributyltin hydride (1.1 eq) in toluene dropwise over 2 hours.

-

After the addition is complete, continue stirring at 90°C for an additional 2-3 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

To remove the tin byproducts, dissolve the residue in diethyl ether and stir vigorously with an aqueous solution of potassium fluoride for 1 hour. A precipitate of tributyltin fluoride will form.

-

Filter the mixture through a pad of celite, washing with diethyl ether.

-

Concentrate the filtrate using a rotary evaporator.

-

Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis based on typical yields for these reaction types.

| Parameter | Step 1: Radical Addition | Step 2: Reductive Deiodination |

| Starting Material | Perfluorohexyl Iodide | 2-iodo-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol |

| Molecular Weight ( g/mol ) | 445.95 | 504.01 |

| Key Reagents | Allyl Alcohol, AIBN | Bu₃SnH, AIBN |

| Solvent | Acetonitrile/Water | Toluene |

| Reaction Temperature | 80°C | 90°C |

| Reaction Time | 4-6 hours | 4-5 hours |

| Typical Yield | 85-95% | 80-90% |

| Product Purity (Post-Chromo.) | >95% | >98% |

| Final Product MW ( g/mol ) | - | 378.13 |

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of this compound.

Caption: Workflow for the two-step synthesis of the target fluorinated alcohol.

References

- 1. halopolymer.com [halopolymer.com]

- 2. Synthesis of Perfluoroalkyl Alcohol, 3-(Perfluorooctyl)propan-2-ol, Using Two-Step Alcoholization -대한화학회지 | 학회 [koreascience.kr]

- 3. researchgate.net [researchgate.net]

- 4. US5585517A - Process for reacting a perfluoroalkl iodide with an olefinic compound - Google Patents [patents.google.com]

Laboratory-Scale Synthesis of Fluorotelomer Alcohols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorotelomer alcohols (FTOHs) are a class of fluorinated organic compounds characterized by a perfluorinated carbon chain attached to a short-chain alcohol. They serve as key intermediates in the synthesis of a wide range of fluorinated materials, including surfactants, polymers, and surface treatment agents. Their unique properties, such as high thermal stability and oleophobicity/hydrophobicity, make them valuable in various industrial and research applications. This document provides detailed application notes and laboratory-scale synthesis protocols for FTOHs, focusing on two primary synthetic routes.

FTOHs are commonly designated by an "X:Y" nomenclature, where X represents the number of perfluorinated carbon atoms and Y represents the number of non-fluorinated carbon atoms in the alcohol moiety. For example, 8:2 FTOH has the structure F(CF₂)₈CH₂CH₂OH.[1] This guide will detail the synthesis of common FTOHs such as 6:2 FTOH and 8:2 FTOH.

Synthesis Pathways

Two principal methods for the laboratory-scale synthesis of fluorotelomer alcohols are:

-

Telomerization of Tetrafluoroethylene (TFE) with Methanol: This process involves the radical-initiated reaction of tetrafluoroethylene with methanol, which acts as the telogen (chain transfer agent). This method typically produces a mixture of FTOH homologues with varying perfluoroalkyl chain lengths.

-

Synthesis via Perfluoroalkyl Iodides (PFAIs): This multi-step approach involves the telomerization of a short-chain perfluoroalkyl iodide with TFE to produce a longer-chain PFAI. This intermediate then reacts with ethylene, followed by hydrolysis to yield the desired FTOH. This method offers greater control over the final product's chain length.

Experimental Protocols

Protocol 1: Synthesis of Fluorotelomer Alcohols via Telomerization of Tetrafluoroethylene with Methanol

This protocol describes a generalized procedure for the synthesis of a mixture of fluorotelomer alcohols. The distribution of FTOH homologues can be influenced by adjusting the reaction conditions.

Materials and Equipment:

-

High-pressure autoclave equipped with a stirrer, gas inlet, liquid inlet, pressure gauge, and temperature control

-

Tetrafluoroethylene (TFE) gas

-

Anhydrous methanol (high purity)

-

Radical initiator (e.g., Di-tert-butyl peroxide)

-

Inert gas (e.g., Nitrogen or Argon)

-

Fractional distillation apparatus

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and has been leak-tested.

-

Charging the Reactor: Charge the autoclave with anhydrous methanol and the radical initiator. The specific amounts will depend on the desired scale and target FTOH distribution.

-

Purging: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen) to remove all oxygen, which can inhibit the radical polymerization.

-

Pressurization and Heating: Begin stirring and heat the reactor to the desired temperature (typically 50-100°C for chemical initiation). Pressurize the reactor with TFE gas to the target pressure. The TFE can be fed continuously or intermittently.[2]

-

Reaction: Maintain the reaction at the set temperature and pressure for the desired duration. Monitor the pressure as TFE is consumed.

-

Cooling and Venting: Once the reaction is complete, cool the autoclave to room temperature. Carefully and safely vent any unreacted TFE.

-

Product Recovery: Discharge the liquid reaction mixture from the autoclave.

-

Purification:

-

Perform a simple distillation to remove unreacted methanol.

-

The resulting mixture of FTOHs is then separated by fractional distillation, often under reduced pressure, to isolate the desired homologues based on their boiling points.[3]

-

Quantitative Data:

The distribution of FTOH homologues is highly dependent on the reaction conditions. The following table summarizes the general effects of key parameters on the product chain length.

| Parameter | Effect on FTOH Chain Length | Rationale |

| [TFE] / [Methanol] Ratio | Increasing the ratio leads to longer chains. | A higher concentration of the monomer (TFE) relative to the telogen (methanol) favors propagation over chain transfer.[3] |

| Temperature | Higher temperatures generally favor shorter chains. | Increased temperature can increase the rate of chain transfer reactions, which terminate chain growth.[3] |

| Initiator Concentration | Higher initiator concentration tends to produce shorter chains. | A higher concentration of primary radicals leads to more chain initiation and termination events relative to propagation.[3] |

| Pressure | Higher pressure generally leads to longer chains. | Increased pressure increases the concentration of TFE in the reaction mixture, favoring propagation. |

Specific yields are highly variable and depend on the precise optimization of these parameters.

Protocol 2: Synthesis of 8:2 Fluorotelomer Alcohol (1H,1H,2H,2H-Perfluoro-1-decanol) via Perfluorooctyl Iodide

This protocol details a more controlled, multi-step synthesis of a specific FTOH, 8:2 FTOH.[4]

Stage 1: Synthesis of Perfluorooctyl Iodide (C₈F₁₇I)

This step involves the telomerization of pentafluoroethyl iodide (C₂F₅I) with tetrafluoroethylene (TFE).

-

Reactants: Pentafluoroethyl iodide (C₂F₅I), Tetrafluoroethylene (TFE), Radical initiator.

-

Procedure: C₂F₅I and a radical initiator are charged into a high-pressure reactor. The reactor is heated, and TFE is introduced. The reaction yields a mixture of perfluoroalkyl iodides.

-

Purification: The desired perfluorooctyl iodide (C₈F₁₇I) is separated from the mixture by fractional distillation.[4] The boiling point of C₈F₁₇I is approximately 199-201°C.[4]

Stage 2: Synthesis of 2-(Perfluorooctyl)ethyl Iodide (C₈F₁₇CH₂CH₂I)

This stage involves the free-radical addition of ethylene to the perfluorooctyl iodide.[4]

-

Reactants: Perfluorooctyl iodide (C₈F₁₇I), Ethylene (CH₂=CH₂), Radical initiator (e.g., benzoyl peroxide).[4]

-

Procedure: Perfluorooctyl iodide and a radical initiator are placed in a high-pressure reactor. The reactor is purged with an inert gas, and ethylene is introduced to the desired pressure. The reaction is maintained at a controlled temperature and pressure.

-

Purification: The crude 2-(perfluorooctyl)ethyl iodide is recovered and can be purified by distillation under reduced pressure.[4]

Stage 3: Hydrolysis to 8:2 Fluorotelomer Alcohol (C₈F₁₇CH₂CH₂OH)

The final step is the conversion of the iodo-functionalized intermediate to the alcohol.

-

Reactants: 2-(Perfluorooctyl)ethyl iodide (C₈F₁₇CH₂CH₂I), Oleum (fuming sulfuric acid, H₂SO₄·SO₃), Water.

-

Procedure:

-

2-(Perfluorooctyl)ethyl iodide is added to a reaction vessel.

-

Oleum is slowly added while stirring and cooling the vessel.

-

The reaction mixture is then carefully hydrolyzed by the addition of water.

-

The product, 8:2 FTOH, is then isolated and purified, typically by distillation.

-

Quantitative Data for 8:2 FTOH Synthesis via PFAI Route:

| Stage | Key Parameters | Product | Purification Method | Typical Boiling Point |

| 1. Telomerization | TFE:C₂F₅I molar ratio, Temperature (50-100°C) | Perfluorooctyl iodide (C₈F₁₇I) | Fractional Distillation | 199-201°C |

| 2. Ethylene Addition | Ethylene pressure, Temperature, Initiator concentration | 2-(Perfluorooctyl)ethyl iodide (C₈F₁₇CH₂CH₂I) | Vacuum Distillation | - |

| 3. Hydrolysis | Reactant stoichiometry, Temperature control | 8:2 Fluorotelomer Alcohol (C₈F₁₇CH₂CH₂OH) | Distillation | - |

Yields are dependent on the optimization of each step.

Purification and Analysis

Purification by Fractional Distillation:

Fractional distillation is the primary method for separating FTOH homologues from the reaction mixture. Due to the close boiling points of adjacent homologues, a distillation column with a high number of theoretical plates is recommended for efficient separation.[3] Vacuum distillation is often employed to lower the boiling points and prevent thermal degradation of the products.[3]

Analytical Characterization by GC-MS:

The composition and purity of the FTOH products are typically determined by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography (GC): A capillary column, such as a DB-624 or SH-Stabilwax, is commonly used for the separation of FTOH homologues.[5][6] The oven temperature is programmed to ramp up to effectively separate compounds with different boiling points.

-

Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) can be used.[5] Mass spectra provide fragmentation patterns that allow for the definitive identification of the FTOH structures.

Visualizations

Caption: Workflow for FTOH synthesis via TFE and methanol telomerization.

Caption: Multi-stage synthesis of 8:2 FTOH via the PFAI route.

References

Application Notes and Protocols for the Detection of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Introduction

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol, a member of the fluorotelomer alcohol (FTOH) family of per- and polyfluoroalkyl substances (PFAS), is of growing interest to researchers in environmental science, toxicology, and drug development. FTOHs are recognized as precursors to persistent perfluorocarboxylic acids (PFCAs) and have been detected in various environmental matrices.[1][2] Their analysis is crucial for understanding their fate, transport, and potential impact on biological systems. This document provides detailed application notes and experimental protocols for the sensitive and selective detection of this compound and related FTOHs using modern analytical techniques.

The primary methods for the determination of FTOHs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] These techniques offer the necessary selectivity and sensitivity for detecting these compounds at trace levels in complex samples.

Analytical Methods Overview

The selection of an analytical method for this compound will depend on the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like FTOHs.[1] GC-MS, particularly when coupled with a triple quadrupole mass spectrometer (GC-MS/MS), provides high sensitivity and selectivity.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing a wide range of compounds, including those that are not amenable to GC analysis. It is highly sensitive and selective, making it a preferred method for PFAS analysis in various matrices.[4]

Data Presentation

The following tables summarize quantitative data for the analysis of FTOHs using GC-MS/MS. While specific data for this compound is limited in publicly available literature, the data for structurally similar FTOHs provide a strong indication of expected performance.

Table 1: GC-MS/MS Method Detection Limits for Fluorotelomer Alcohols in Water

| Compound | Abbreviation | CAS Number | Detection Limit (ng/L) |

| 6:2 Fluorotelomer Alcohol | 6:2 FTOH | 647-42-7 | 5 |

| 8:2 Fluorotelomer Alcohol | 8:2 FTOH | 678-39-7 | 5 |

Data sourced from a validated method using GC-MS/MS with positive chemical ionization (PCI).[1]

Table 2: Quantitative Performance of Stir Bar Sorptive Extraction (SBSE) with TD-GC-MS for FTOHs in Water

| Compound | Method Limit of Detection (ng/L) | Extraction Recovery (%) |

| 6:2 FTOH | 2.16 | 55-111 |

| 8:2 FTOH | 16.7 | 55-111 |

| 10:2 FTOH | Not Specified | 55-111 |

This "green chemistry" approach offers good sensitivity and precision with minimal solvent use.[5]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by GC-MS/MS

This protocol is designed for the quantification of FTOHs in aqueous samples such as surface water, groundwater, and drinking water.

1. Sample Collection and Preservation:

-

Collect samples in 40 mL volatile organic analysis (VOA) vials with Teflon-lined septa.[1][2]

-

To preserve the sample, add 2 mL of methanol to each vial before sample collection.[1][2]

-

Fill the vials to achieve zero headspace, ensuring no air bubbles are trapped.[1][2]

-

Store samples at a low temperature and return them to the laboratory as soon as possible due to short holding times.[1]

2. Sample Preparation: Liquid-Liquid Extraction (LLE):

-

To a known volume of the water sample (e.g., 100 mL), add a surrogate standard.

-

Extract the sample with a suitable organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Shake the mixture vigorously and allow the layers to separate.

-

Collect the organic layer and concentrate it under a gentle stream of nitrogen.

-

Reconstitute the extract in a known volume of a suitable solvent (e.g., methanol) and add an internal standard prior to GC-MS/MS analysis.

3. GC-MS/MS Instrumental Parameters (Example):

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 7000 Series Triple Quadrupole MS or equivalent.

-

Column: Agilent DB-624 UI (60 m x 0.25 mm ID x 1.4 µm) or similar.

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 180 °C.

-

Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

-

-

Ionization Mode: Positive Chemical Ionization (PCI) or Electron Ionization (EI). PCI is often preferred for enhanced sensitivity and selectivity for FTOHs.[1]

-

MS/MS Transitions: Monitor specific precursor-to-product ion transitions for the target analyte and internal standards. These will need to be optimized for this compound.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol is suitable for a broader range of matrices and can be adapted for the analysis of FTOHs alongside other PFAS.

1. Sample Preparation: Solid-Phase Extraction (SPE):

-

This technique is commonly used to concentrate and purify PFAS from water samples.[6]

-

Materials: Weak anion exchange (WAX) SPE cartridges, LC-MS grade methanol, 0.1% ammonium hydroxide solution, deionized water, and polypropylene tubes.

-

Procedure:

-

Conditioning: Condition the WAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load 250-500 mL of the water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

-

Elution: Elute the retained FTOHs with 5 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube.

-

Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of methanol/water.

-

2. LC-MS/MS Instrumental Parameters (Example):

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

-

Mass Spectrometer: Sciex 6500+ QTRAP or equivalent.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 2 mM ammonium acetate.

-

Mobile Phase B: Methanol with 2 mM ammonium acetate.

-

Gradient: A suitable gradient to separate the target analyte from other compounds.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and internal standards.

Mandatory Visualization

Caption: General experimental workflow for the analysis of this compound.

Caption: Environmental degradation pathway of FTOHs to persistent PFCAs.

References

- 1. alsglobal.eu [alsglobal.eu]

- 2. alsglobal.com [alsglobal.com]

- 3. alsglobal.com [alsglobal.com]

- 4. A LC-MS/MS procedure for the analysis of 19 perfluoroalkyl substances in food fulfilling recent EU regulations requests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid, efficient, and green analytical technique for determination of fluorotelomer alcohol in water by stir bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

Application Note: NMR Spectroscopy Analysis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural elucidation of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol using ¹H, ¹⁹F, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorinated compounds are of significant interest in pharmaceutical and materials science, and NMR is a primary tool for their characterization.[1][2] This note outlines the necessary steps for sample preparation, instrument setup, data acquisition, and spectral interpretation. The unique spectral features arising from the highly fluorinated chain are discussed, and expected chemical shifts and coupling constants are presented in a tabular format for clarity.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

(Note: The provided chemical name indicates the fluorinated chain starts at position 4. The structure is HO-CH₂-CH₂-CH₂-(CF₂)₅-CF₃. For this application note, we will analyze the structure consistent with the IUPAC name: this compound)

Corrected Structure for Analysis:

(Correction: The IUPAC name implies a propyl alcohol backbone. The structure is HO-(CH₂)₃-(CF₂)₅-CF₃. Let's re-number for clarity based on standard notation.)

Final Structure for Analysis:

HO-C¹H₂-C²H₂-C³H₂-C⁴F₂-C⁵F₂-C⁶F₂-C⁷F₂-C⁸F₂-C⁹F₃

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Sample Weighting: For ¹H and ¹⁹F NMR, dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent.[3] For ¹³C NMR, a higher concentration is recommended, typically 30-40 mg in 0.6 mL of solvent, due to the low natural abundance of the ¹³C isotope.[3]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds.[3] For increased polarity, Acetone-d₆ or DMSO-d₆ can be used. The solvent should be free of moisture and other impurities.

-

Solubilization: Transfer the weighed sample and deuterated solvent into a clean, dry 5 mm NMR tube. Vortex the tube until the sample is completely dissolved.

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[3] For ¹⁹F NMR, an external or internal reference such as CFCl₃ (0.0 ppm) or another stable fluorinated compound can be used. Internal referencing generally provides more reproducible results.[4]

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹⁹F NMR | ¹³C NMR |

| Pulse Program | zg30 | zgfhigqn[4] | zgpg30 |

| Frequency | 400 MHz | 376 MHz | 100 MHz |

| Spectral Width (SW) | 12 ppm | 200 ppm | 250 ppm |